5-Methoxysterigmatocystin

CAS No.: 22897-08-1

Cat. No.: VC1811845

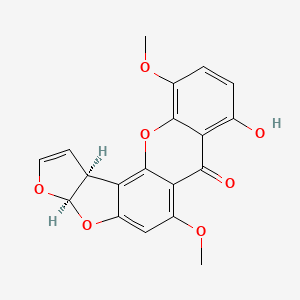

Molecular Formula: C19H14O7

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22897-08-1 |

|---|---|

| Molecular Formula | C19H14O7 |

| Molecular Weight | 354.3 g/mol |

| IUPAC Name | (3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |

| Standard InChI | InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1 |

| Standard InChI Key | VVRUNWFPOWIBDY-WPCRTTGESA-N |

| Isomeric SMILES | COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC |

| SMILES | COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |

| Canonical SMILES | COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

5-Methoxysterigmatocystin is characterized by the molecular formula C18H12O7 with a molecular weight of 340.3 g/mol . It is formally identified as (3S,7R)-11,15-dihydroxy-18-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1(12),2(9),4,10,14,16,18-heptaen-13-one, representing its complex polycyclic structure . The compound's distinctive feature is the methoxy group at the 5-position, which differentiates it from sterigmatocystin (STC) and contributes to its unique biological properties.

The structural foundation of 5-M-STC consists of a xanthone nucleus attached to a bifuran structure, similar to sterigmatocystin but with the critical addition of a methoxy group. This structural modification significantly alters its physical and biological properties compared to the parent compound, particularly affecting its interaction with biological systems.

Physical and Chemical Characteristics

The physical properties of 5-Methoxysterigmatocystin are directly influenced by its molecular structure, particularly the addition of the methoxy group. This electron-donating group activates the electrophilic hydroxyl group of 5-M-STC, potentially improving its bioavailability compared to sterigmatocystin . Unlike sterigmatocystin, which demonstrates unique aggregation properties in water at concentrations between 5 and 10 μM, 5-M-STC may exhibit different solubility and aggregation patterns that affect its biological activity and toxicity profile.

The compound's chemical stability, reactivity patterns, and interaction with biological macromolecules are significantly influenced by its structural features, particularly the positioning of functional groups within its polycyclic framework.

Biosynthesis and Natural Occurrence

Fungal Production and Isolation

5-Methoxysterigmatocystin has been identified as a secondary metabolite isolated from certain fungal strains, particularly from a mutant strain of Aspergillus versicolor . Like other structurally related compounds in this class, it is biosynthesized through complex enzymatic pathways in fungi belonging to the Aspergillus genus. The production of 5-M-STC represents a specific modification in the biosynthetic pathway that leads to sterigmatocystin production, with enzymatic addition of a methoxy group at the 5-position.

The isolation and identification of 5-M-STC from fungal sources involves extraction procedures followed by chromatographic separation and spectroscopic analysis. The compound was first identified alongside sterigmatocystin in studies examining secondary metabolites from Aspergillus species .

Distribution in Nature

The natural occurrence of 5-Methoxysterigmatocystin appears to be limited to specific fungal species, particularly in the Aspergillus genus. While detailed information about its environmental distribution is limited in the available research, its association with Aspergillus species suggests potential contamination patterns similar to those of sterigmatocystin, which has been found in moldy grain, green coffee beans, and cheese .

The environmental conditions that favor the production of 5-M-STC likely parallel those that promote the growth of Aspergillus species and the production of related mycotoxins, including temperature, humidity, and substrate composition.

Biological Activity and Toxicology

Cytotoxicity Mechanisms

Research into the cytotoxic properties of 5-Methoxysterigmatocystin has revealed significant findings regarding its potency and mechanisms. Studies have demonstrated that 5-M-STC is approximately 10-fold more cytotoxic to both A549 (lung cancer) and HepG2 (liver cancer) cell lines compared to sterigmatocystin . This enhanced cytotoxicity is attributed to its structural modification—specifically, the additional methoxy group that functions as an electron-donating group, activating the electrophilic hydroxyl group and potentially improving the compound's bioavailability .

The cytotoxic effects of 5-M-STC manifest through complex cellular mechanisms that may involve interference with cellular metabolism, disruption of membrane integrity, and initiation of programmed cell death pathways. The table below summarizes comparative cytotoxicity data between 5-M-STC and STC:

| Compound | Relative Cytotoxicity (HepG2 cells) | Relative Cytotoxicity (A549 cells) |

|---|---|---|

| 5-M-STC | ~10× higher than STC | ~10× higher than STC |

| STC | IC50 between 3-12 μM | IC50 between 50-90 μM |

Antitumor Activity

Contrary to its toxic effects, 5-Methoxysterigmatocystin has demonstrated significant antitumor activity in certain experimental systems. Research has shown that 5-M-STC exhibits broad-spectrum antitumor properties, with significant inhibitory effects observed against transplanted mouse leukemia P-388 and L-1210 cells . This represents the first reported antitumor activity for this class of compounds, suggesting potential therapeutic applications despite its toxicity profile.

The mechanisms underlying the antitumor activity of 5-M-STC likely involve its ability to interfere with cancer cell proliferation through multiple pathways, potentially including direct DNA damage, disruption of critical cellular signaling pathways, or induction of apoptosis in malignant cells.

Comparative Analysis with Related Compounds

Structural Relationships

5-Methoxysterigmatocystin belongs to a family of structurally related mycotoxins that includes sterigmatocystin and various derivatives. The core structural element of these compounds is a xanthone nucleus attached to a bifuran structure, with variations occurring through substitutions at different positions . The distinctive feature of 5-M-STC is the methoxy group at position 5, which differentiates it from sterigmatocystin.

These structural relationships are important for understanding the structure-activity relationships within this class of compounds. The positioning and nature of substituents significantly influence the biological properties, toxicity profiles, and potential applications of these molecules.

Toxicity Comparison with Sterigmatocystin

Comparative studies between 5-Methoxysterigmatocystin and sterigmatocystin have revealed interesting contrasts in their toxic properties. While 5-M-STC demonstrates approximately 10-fold higher cytotoxicity than STC in both HepG2 and A549 cells, STC exhibits stronger genotoxic potential when both compounds are applied at the same concentration .

When used in combination, 5-M-STC and STC demonstrate mostly additive effects in terms of cytotoxicity, with occasional antagonistic interactions observed under specific concentration ratios . In genotoxicity studies, dual combinations of these mycotoxins at non-cytotoxic concentrations showed additive to antagonistic effects, depending on the specific concentration of STC applied .

The difference in toxicity profiles may be attributed to several factors, including:

-

The presence of the methoxy group in 5-M-STC that enhances its bioavailability

-

Different metabolic activation pathways

-

Varying affinities for cellular targets

-

Distinct patterns of cellular response activation

Analytical Methods and Detection

Chromatographic and Spectroscopic Techniques

The identification and quantification of 5-Methoxysterigmatocystin in research and analytical settings typically employ advanced chromatographic and spectroscopic techniques. These methods include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy is commonly used for structural confirmation and characterization of the compound.

The development of sensitive analytical methods for 5-M-STC detection is particularly important given its high toxicity at relatively low concentrations. Modern analytical approaches allow for the detection of this compound at trace levels in various matrices, including fungal cultures, potentially contaminated food products, and biological samples from toxicological studies.

Challenges in Sample Preparation and Analysis

The analysis of 5-Methoxysterigmatocystin presents several challenges related to sample preparation, extraction efficiency, and potential matrix interference. The compound's structural complexity, potential for degradation during extraction procedures, and co-occurrence with related mycotoxins necessitate carefully optimized analytical protocols.

Successful analysis typically requires multi-step approaches, including:

-

Efficient extraction procedures optimized for the specific sample matrix

-

Clean-up steps to remove potential interferents

-

Selective chromatographic separation

-

Sensitive and specific detection methods

-

Appropriate calibration and quality control procedures

Research Applications and Future Directions

Current Research Focus

Current research on 5-Methoxysterigmatocystin focuses on several key areas, including:

-

Detailed characterization of its toxicological properties and mechanisms of action

-

Investigation of its potential antitumor applications, building on the observed inhibitory effects against certain cancer cell lines

-

Development of improved analytical methods for its detection in environmental and food samples

-

Understanding its biosynthetic pathways and factors influencing its production in fungal systems

-

Structure-activity relationship studies to correlate structural features with biological activities

These research directions are important for both addressing the potential health risks associated with 5-M-STC contamination and exploring its possible beneficial applications in pharmaceutical development.

Future Research Opportunities

Future research opportunities related to 5-Methoxysterigmatocystin include:

-

Development of targeted inhibitors of 5-M-STC biosynthesis in fungi as a strategy for reducing contamination

-

Exploration of structural modifications that might enhance its antitumor activity while reducing general cytotoxicity

-

Investigation of its potential interactions with other mycotoxins in real-world contamination scenarios

-

Examination of its long-term effects at sub-cytotoxic concentrations, particularly regarding carcinogenesis risk

-

Development of rapid detection methods suitable for field applications to monitor potential contamination

These research directions would contribute to a more comprehensive understanding of 5-M-STC and its significance in both toxicological and potential therapeutic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume